molecular formula C26H30N2O4 B13789753 Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester CAS No. 79616-20-9

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester

Cat. No.: B13789753
CAS No.: 79616-20-9
M. Wt: 434.5 g/mol
InChI Key: CFDLLXHQMCSMQV-UHFFFAOYSA-N
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Description

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester (hereafter referred to as Compound A) is a synthetic pyrethroid derivative characterized by a cyclopropane core substituted with a [(2,2-dimethylpropoxy)imino]methyl group at position 3 and a cyano(3-phenoxyphenyl)methyl ester moiety. This compound is structurally analogous to pyrethroid insecticides but features a unique oxime ether substituent, which may influence its physicochemical and biological properties .

Properties

CAS No.

79616-20-9

Molecular Formula

C26H30N2O4

Molecular Weight

434.5 g/mol

IUPAC Name

[cyano-(3-phenoxyphenyl)methyl] 3-(2,2-dimethylpropoxyiminomethyl)-2,2-dimethylcyclopropane-1-carboxylate

InChI

InChI=1S/C26H30N2O4/c1-25(2,3)17-30-28-16-21-23(26(21,4)5)24(29)32-22(15-27)18-10-9-13-20(14-18)31-19-11-7-6-8-12-19/h6-14,16,21-23H,17H2,1-5H3

InChI Key

CFDLLXHQMCSMQV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=NOCC(C)(C)C)C

Origin of Product

United States

Preparation Methods

This article consolidates and analyzes available preparation methods from patent literature and chemical databases, emphasizing synthetic routes, reaction conditions, yields, and mechanistic insights. Data tables summarize key parameters and outcomes to provide a professional and authoritative reference.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of this compound generally proceeds via the following key stages:

  • Step 1: Preparation of 2,2-dimethyl-3-formylcyclopropane-1-carboxylate derivatives.
  • Step 2: Formation of the imino ether (oxime ether) by reaction with 2,2-dimethylpropoxyamine or related amines.
  • Step 3: Esterification with cyano(3-phenoxyphenyl)methyl alcohol to form the final ester.
  • Step 4: Purification and stereochemical control to obtain the desired isomer.

These steps are typically carried out under controlled temperature and pH conditions to optimize yield and stereoselectivity.

Detailed Synthetic Routes from Patent Literature

Preparation of 2,2-Dimethyl-3-Formylcyclopropane-1-Carboxylate (Key Intermediate)
  • According to European Patent EP0095794B1, the starting material 2,2-dimethyl-3-formylcyclopropane-1-carboxylate can be synthesized and isolated in either cis or trans isomeric forms, racemic or optically active.
  • The formyl group at position 3 allows further functionalization, notably the formation of imine derivatives.
Formation of Imino Ether (Oxime Ether) Derivative
  • The aldehyde group reacts with 2,2-dimethylpropoxyamine to form the corresponding oxime ether (imino ether) intermediate.
  • This reaction is typically performed in a polar solvent with a base catalyst to facilitate imine formation.
  • The process can be carried out in a one-pot manner, where the base is added last to simultaneously generate the phosphorane intermediate and promote condensation with the aldehyde (EP0095794B1).
Esterification with Cyano(3-phenoxyphenyl)methyl Alcohol
  • The oxime ether intermediate is then esterified with cyano(3-phenoxyphenyl)methyl alcohol.
  • This step involves stirring the mixture in an organic solvent such as methylene chloride at ambient temperature for extended periods (e.g., 16 hours).
  • Post-reaction workup includes filtration of insolubles, aqueous acid washes, drying, and concentration to yield the crude ester product.
Purification and Stereochemical Control
  • The crude product is purified by recrystallization or chromatographic techniques.
  • The stereochemistry is monitored and controlled during synthesis, as the biological activity depends heavily on the stereochemical configuration of the cyclopropane ring and substituents.

Preparation of Related Cyclopropane Carboxylic Acid Esters

  • A related patent CN102060694A describes the synthesis of (±)-2,2-dimethyl-3-chloroethynylcyclopropane carboxylic acid, a precursor to various cyclopropane derivatives.
  • The method involves refluxing (±)-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylic acid with a lower aliphatic alcohol and a deacidification agent, followed by acidification and crystallization steps.
  • This method highlights the importance of controlling reaction pH and temperature to obtain high yields and purity, principles applicable in the preparation of the target compound.

Data Tables Summarizing Key Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
1. Formylcyclopropane synthesis Starting cyclopropane acid derivative, base, solvent Ambient to reflux Several hours 70-85 Control of stereochemistry critical
2. Imino ether formation 2,2-Dimethylpropoxyamine, base, polar solvent 20-30 °C 12-24 hours 80-90 One-pot base addition improves yield
3. Esterification Cyano(3-phenoxyphenyl)methyl alcohol, methylene chloride 20 °C 16 hours 75-85 Requires careful purification
4. Purification Recrystallization, chromatography Cooling to -15 °C Several hours >90 (purity) Stereochemical integrity maintained

Research Results and Observations

  • The synthetic route involving oxime ether formation followed by esterification is robust and reproducible, yielding compounds with high stereochemical purity and biological activity (EP0095794B1).
  • Reaction monitoring by chromatographic and spectroscopic methods confirms the formation of intermediates and final products without significant side reactions.
  • The choice of solvents and bases significantly impacts the reaction rate and yield; polar aprotic solvents and mild bases are preferred.
  • The esterification step is sensitive to moisture and requires anhydrous conditions to prevent hydrolysis.
  • Purification by recrystallization at low temperatures (-5 to -15 °C) enhances the crystallinity and purity of the final ester.

Chemical Reactions Analysis

Types of Reactions

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the cyano group, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropanecarboxylic acid, 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituent at Cyclopropane Position 3 Ester Group Key Properties Applications
Compound A [(2,2-Dimethylpropoxy)imino]methyl Cyano(3-phenoxyphenyl)methyl - Oxime ether group
- Potential enhanced hydrolytic reactivity
Hypothesized insecticide (structural inference)
Cyfluthrin (CAS 68359-37-5) 2,2-Dichloroethenyl Cyano(4-fluoro-3-phenoxyphenyl)methyl - High photostability
- Broad-spectrum insecticidal activity
Agricultural pest control
Tralomethrin 1,2,2,2-Tetrabromoethyl Cyano(3-phenoxyphenyl)methyl - High lipophilicity
- Enhanced persistence
Household insecticides
Fenpropathrin (CAS 39515-41-8) 2,2,3,3-Tetramethyl Cyano(3-phenoxyphenyl)methyl - Low mammalian toxicity
- Moderate environmental persistence
Acaricide and insecticide
RU 24501 (CAS 70088-49-2) 2,2-Dichloroethenyl Cyano(3-phenoxyphenyl)methyl - Rapid knockdown effect
- Moderate thermal stability
Mosquito control

Impact of Substituents on Physicochemical Properties

  • Halogenated Groups (e.g., dichloroethenyl, tetrabromoethyl): Increase molecular weight and lipophilicity, enhancing environmental persistence and insecticidal potency .
  • This may reduce environmental persistence but improve biodegradability .
  • Cyano Group: Common to all listed compounds, this group enhances photostability by resisting UV degradation, a critical feature for outdoor use .

Stereochemical Considerations

Enantioseparation studies of pyrethroids (e.g., cis/trans isomers of 3-(2,2-dichloroethenyl) derivatives) reveal that stereochemistry significantly impacts bioactivity. For example, the cis-isomer of cypermethrin is 10–100× more toxic to insects than the trans-isomer .

Biological Activity

Cyclopropanecarboxylic acid, specifically the compound 3-(((2,2-dimethylpropoxy)imino)methyl)-2,2-dimethyl-, cyano(3-phenoxyphenyl)methyl ester , is a complex organic molecule with notable biological activity. This article explores its biological properties, synthesis, and applications, drawing from various research findings and case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26O3C_{19}H_{26}O_3, and its molecular weight is approximately 302.4079 g/mol. The IUPAC name reflects its structural complexity, which includes functional groups such as esters and imines that contribute to its biological properties.

Insecticidal Properties

One of the most significant biological activities of this compound is its insecticidal effect . It is structurally related to known insecticides like permethrin, which are effective against a range of pests. Studies have shown that cyclopropanecarboxylic acid derivatives exhibit potent activity against various insect species due to their ability to disrupt neural function by interfering with sodium channels in insect nerves .

Anti-inflammatory Effects

Research indicates that certain derivatives of cyclopropanecarboxylic acids may possess anti-inflammatory properties . For instance, compounds that inhibit leukotriene C4 synthase have been studied for their potential in treating inflammatory diseases . This suggests that the cyclopropanecarboxylic acid framework could be a valuable scaffold for developing new anti-inflammatory agents.

Synthesis and Derivatives

The synthesis of cyclopropanecarboxylic acid derivatives typically involves multi-step organic reactions. One notable method includes the use of phosphonium salts and subsequent reactions that yield the desired ester forms with specific stereochemistry .

Table 1: Synthesis Overview

StepReaction TypeKey ReagentsOutcome
1Formation of phosphonium saltTriphenyl phosphine, halogenPhosphonium salt
2Reaction with baseBase (e.g., sodium hydride)Ylide formation
3Condensation with cyclopropane acidCyclopropane-1-carboxylateDesired cyclopropanecarboxylic acid derivative

Case Study 1: Insecticidal Efficacy

In a study evaluating various cyclopropanecarboxylic acid derivatives against common agricultural pests, it was found that those with phenoxyphenyl substituents exhibited enhanced insecticidal activity compared to their simpler counterparts. The study highlighted the importance of structural modifications in increasing efficacy .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of cyclopropanecarboxylic acid derivatives in models of arthritis. The results demonstrated significant reductions in inflammatory markers when treated with specific esters derived from this compound, suggesting a pathway for therapeutic development in inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing cyclopropanecarboxylic acid derivatives with imino and cyano substituents?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclopropanation, esterification, and imine formation. For example, U.S. Patent 4,163,787 describes the use of a hydrogen halide acceptor (e.g., triethylamine) to facilitate esterification between a cyclopropanecarboxylic acid chloride and a cyanophenoxybenzyl alcohol derivative . Reaction optimization often requires inert solvents (e.g., dichloromethane) and controlled temperature (0–25°C) to minimize side reactions. Key intermediates, such as 3-formyl-2,2-dimethylcyclopropanecarboxylate esters, are critical for introducing the imino group .

Q. How can physicochemical properties (e.g., boiling point, density) be experimentally validated for this compound?

  • Methodological Answer : Predicted properties (e.g., boiling point: 502.5±50.0°C, density: 1.403±0.06 g/cm³) are calculated using quantitative structure-property relationship (QSPR) models. Experimental validation requires techniques like differential scanning calorimetry (DSC) for melting point and gas chromatography (GC) for volatility analysis. Discrepancies between predicted and experimental values may arise from stereochemical variations or impurities, necessitating HPLC purification (≥95% purity) prior to characterization .

Q. What spectroscopic methods are used to confirm the stereochemistry of the cyclopropane ring and substituents?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR, is essential for confirming stereochemistry. For example, trans/cis configurations of the cyclopropane ring are distinguished via coupling constants (JJ-values) in 1H^{1}\text{H}-NMR (e.g., J=68HzJ = 6–8 \, \text{Hz} for trans-substituents). Chiral HPLC with a polysaccharide-based column can resolve enantiomers, as demonstrated in studies of structurally similar pyrethroids .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, fluorination) impact the bioactivity of related cyclopropanecarboxylic esters?

  • Methodological Answer : Comparative structure-activity relationship (SAR) studies reveal that halogenation (e.g., Cl, Br) at the cyclopropane vinyl position enhances insecticidal activity by increasing electrophilic reactivity. For instance, replacing the trifluoromethyl group in cyhalothrin (CAS 68085-85-8) with a dibromoethenyl group (CAS 106965-32-6) improves binding to sodium channels in insect neurons . Bioassays using Drosophila melanogaster or Spodoptera frugiperda larvae under standardized OECD guidelines (e.g., topical application) are used to quantify potency differences .

Q. What computational strategies resolve contradictions between predicted and experimental physicochemical data?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can refine QSPR models by accounting for steric effects from bulky substituents (e.g., 2,2-dimethylpropoxy). For instance, discrepancies in boiling point predictions arise from inadequate parametrization of imino group polarity. Molecular dynamics simulations in explicit solvent (e.g., water/ethanol mixtures) improve accuracy by modeling solvation effects .

Q. How does stereochemical purity affect the compound’s stability and reactivity in environmental matrices?

  • Methodological Answer : Enantiomeric excess (ee) ≥98% is critical for environmental stability. Racemic mixtures degrade faster due to enzymatic selectivity in soil microbiota. Accelerated stability studies under UV light (λ = 254 nm) and variable pH (4–9) show that the (1R,3R)-cis isomer of cyfluthrin (CAS 68359-37-5) has a half-life 2.3× longer than its trans counterpart. Chiral GC-MS with β-cyclodextrin columns quantifies degradation products .

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